molecular formula C75H112O35 B150408 Onjisaponin B CAS No. 35906-36-6

Onjisaponin B

Cat. No.: B150408
CAS No.: 35906-36-6
M. Wt: 1573.7 g/mol
InChI Key: QSTBHNPMHXYCII-KJCIHCEPSA-N
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Description

Onjisaponin B is a triterpenoid saponin derived from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Mechanism of Action

Target of Action

Onjisaponin B, also known as Senegin III, primarily targets autophagy and the p65/Cas3 pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis . The p65 protein is a subunit of the NF-κB complex, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

This compound interacts with its targets by inducing autophagy and inhibiting the activation of p65 . It enhances autophagy, accelerating the degradation of mutant proteins such as α-synuclein and huntingtin, which are associated with neurodegenerative disorders like Parkinson’s and Huntington’s disease . In the context of radiation injury, this compound has been shown to inhibit the activation of p65, thereby modulating the p65/Cas3 pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AMPK-mTOR signaling pathway . This pathway is crucial for the regulation of autophagy. This compound induces autophagy via this pathway, promoting the degradation of mutant proteins . In the case of radiation injury, this compound targets the p65/Cas3 pathway .

Pharmacokinetics

It is known that this compound is a natural product derived fromPolygala tenuifolia . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound exhibits potential therapeutic effects on neurodegenerative disorders like Parkinson’s and Huntington’s disease by enhancing autophagy and accelerating the degradation of mutant proteins . It also shows protective effects against radiation injury by inhibiting the activation of p65 and modulating the p65/Cas3 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the source plant of this compound, Polygala tenuifolia, is used in traditional Chinese medicine, suggesting that the compound’s efficacy and stability may be influenced by factors such as growth conditions and extraction methods .

Biochemical Analysis

Biochemical Properties

Onjisaponin B plays a crucial role in biochemical reactions, particularly in the modulation of autophagy. It has been shown to enhance autophagy and accelerate the degradation of mutant α-synuclein and huntingtin proteins in PC-12 cells . This compound interacts with several key biomolecules, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are pivotal in the regulation of autophagy . This compound induces autophagy via the AMPK-mTOR signaling pathway, highlighting its potential as a neuroprotective agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In PC-12 cells, it enhances autophagy, leading to the accelerated degradation of mutant proteins associated with neurodegenerative diseases . This compound influences cell function by modulating cell signaling pathways, particularly the AMPK-mTOR pathway, which is crucial for maintaining cellular homeostasis . Additionally, this compound has been shown to attenuate glutamate release in rat astrocytes, thereby reducing excitotoxicity and providing neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling pathways and biomolecules. It induces autophagy by activating AMPK and inhibiting mTOR, leading to the formation of autophagosomes and the subsequent degradation of mutant proteins . This compound also regulates the expression of p65 and caspase-3, which are involved in the cellular response to radiation injury . These interactions highlight the compound’s multifaceted role in modulating cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inducing autophagy over extended periods The compound’s stability and degradation profile suggest that it can maintain its biochemical activity over time, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to attenuate experimental depression and improve cognitive function at specific dosages . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . The compound’s dosage-dependent effects underscore the importance of precise dosing in achieving desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to autophagy and neuroprotection. It interacts with enzymes such as AMPK and mTOR, which play critical roles in cellular metabolism and energy homeostasis . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be effectively transported into cells, where it accumulates and exerts its biochemical effects . The compound’s ability to localize within specific cellular compartments is crucial for its activity, particularly in the context of autophagy and neuroprotection .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its function. It is primarily localized within autophagosomes and lysosomes, where it facilitates the degradation of mutant proteins . This subcellular targeting is mediated by post-translational modifications and specific targeting signals that direct this compound to these compartments . The compound’s precise localization is critical for its role in modulating autophagy and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Onjisaponin B involves the extraction of the compound from the roots of Polygala tenuifolia. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Onjisaponin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Onjisaponin B can be compared with other triterpenoid saponins such as:

Uniqueness: this compound stands out due to its potent autophagy-inducing effects and its ability to degrade mutant proteins associated with neurodegenerative diseases. Its unique mechanism of action and broad therapeutic potential make it a valuable compound for further research and development .

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBHNPMHXYCII-KJCIHCEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H112O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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